(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid is a chiral compound with significant importance in organic chemistry. The compound’s structure includes a cyclohexene ring with an amino group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the resolution of racemic mixtures. This process typically includes the formation of diastereomers by reacting the racemic mixture with an enantiomerically pure chiral reagent. The diastereomers can then be separated based on their different physical properties, such as solubility and melting point .
Industrial Production Methods
Industrial production of this compound often involves enantioselective synthesis techniques. These methods include the use of chiral catalysts or biocatalysts to achieve high enantiomeric purity. Enantioselective chromatography and crystallization techniques are also employed to separate and purify the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amino acids, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of enantiomerically pure chemicals and materials
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid include:
- (1R,2S)-2-Amino-cyclohex-3-enecarboxylic acid
- (1S,2R)-2-Hydroxy-cyclohex-3-enecarboxylic acid
- (1S,2R)-2-Methoxy-cyclohex-3-enecarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug development .
Eigenschaften
Molekularformel |
C7H11NO2 |
---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
CIXNUOPCFXQTTK-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C=C1)N)C(=O)O |
Kanonische SMILES |
C1CC(C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.